![molecular formula C16H23NO4 B1359969 (3S,4R)-1-(2-ethoxyethyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid CAS No. 1186648-00-9](/img/structure/B1359969.png)
(3S,4R)-1-(2-ethoxyethyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid
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Description
(3S,4R)-1-(2-ethoxyethyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid, also known as 3S,4R-EEMPCA, is a synthetic carboxylic acid that has been used in a variety of scientific research applications. It is a versatile molecule that has been used to investigate a range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Structural Characterization
- The compound (3S,4R)-1-(2-ethoxyethyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid has been utilized in the synthesis and structural characterization of beta-foldamers. These foldamers, containing pyrrolidin-2-one rings, have been synthesized and their helical conformation studied using NMR analysis and molecular dynamics simulations (Menegazzo et al., 2006).
Crystallography and Drug Synthesis
- This compound plays a role as an intermediate in the synthesis of various drugs, including anticoagulants like apixaban. Its X-ray powder diffraction data has been reported, providing valuable information for drug development (Wang et al., 2017).
Chemical Reactions and Synthesis Techniques
- Research has explored the Michael reaction of chiral secondary enaminoesters with this compound, leading to adducts with significant diastereoselectivity. This technique is essential for synthesizing various pyrrolidine derivatives (Revial et al., 2000).
- Additionally, studies on the synthesis of influenza neuraminidase inhibitors have incorporated this compound as a core structure, demonstrating its role in developing potent NA inhibitors (Wang et al., 2001).
Pharmacological Research
- This compound has also been studied in the context of diabetic kidney disease, specifically in the actions of endothelin A and ETB receptor antagonists. It has been used to understand receptor-specific mechanisms in diabetic nephropathy (Saleh et al., 2011).
Structural Analysis
- There is research on the crystal structure and conformation of compounds related to (3S,4R)-1-(2-ethoxyethyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid. This research aids in understanding the molecular geometry and interactions in similar chemical structures (Yuan et al., 2010).
properties
IUPAC Name |
(3S,4R)-1-(2-ethoxyethyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-3-21-8-7-17-10-14(15(11-17)16(18)19)12-5-4-6-13(9-12)20-2/h4-6,9,14-15H,3,7-8,10-11H2,1-2H3,(H,18,19)/t14-,15+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVBSWGDVVJZRD-LSDHHAIUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1CC(C(C1)C(=O)O)C2=CC(=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCN1C[C@H]([C@@H](C1)C(=O)O)C2=CC(=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-1-(2-ethoxyethyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid |
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